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2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine
  • CAS: 33232-71-2

Core Science & Biosynthesis

Foundational

Therapeutic Potential of Imidazo[4,5-c]pyridine Derivatives in Drug Discovery

[1][2] Executive Summary The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of purine and benzimidazole. Its unique nitrogen positioning confers distinc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of purine and benzimidazole. Its unique nitrogen positioning confers distinct physicochemical properties, enabling high-affinity interactions with kinase ATP-binding pockets, viral polymerases, and DNA repair enzymes. This technical guide analyzes the structural utility of imidazo[4,5-c]pyridines, focusing on their validation as potent PARP-1 inhibitors in oncology and non-nucleoside polymerase inhibitors in virology.

Structural Basis and Chemical Space

The Purine Isostere Advantage

The imidazo[4,5-c]pyridine core is structurally analogous to purine (imidazo[4,5-d]pyrimidine) but lacks the pyrimidine nitrogen at position 1 (purine numbering). This "3-deazapurine" character alters the electrostatic potential map, reducing metabolic liability while maintaining the hydrogen-bond acceptor/donor motifs essential for biomolecular recognition.

  • Lipophilicity: The removal of a nitrogen atom generally increases logP compared to purines, improving membrane permeability.

  • Basicity: The pyridine nitrogen (N-5) provides a specific protonation site (pKa ~ 5-6), critical for solubility and lysosomal trapping in certain anticancer applications.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution vectors on the imidazo[4,5-c]pyridine core that drive therapeutic potency.

SAR_Map Core Imidazo[4,5-c]pyridine Core Scaffold C2 C-2 Position (Aryl/Heteroaryl) Core->C2 N1_N3 N-1/N-3 Position (Alkyl/Benzyl) Core->N1_N3 C4 C-4 Position (Amino/Amido) Core->C4 C6_C7 C-6/C-7 Position (Halogen/Methyl) Core->C6_C7 C2_Effect Determines Selectivity (e.g., Kinase hinge binding) C2->C2_Effect N1_Effect Solubility & Pharmacokinetics N1_N3->N1_Effect C4_Effect H-Bond Donor (Critical for PARP) C4->C4_Effect C6_Effect Metabolic Stability (Blocks oxidation) C6_C7->C6_Effect

Figure 1: Strategic substitution points on the imidazo[4,5-c]pyridine scaffold and their pharmacological impact.

Therapeutic Applications

Oncology: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair (base excision repair). Inhibitors of PARP-1 are synthetic lethal in BRCA-deficient tumors.

Mechanism: Imidazo[4,5-c]pyridine-carboxamides mimic the nicotinamide moiety of NAD+, the substrate for PARP. The carboxamide group at C-4 forms essential hydrogen bonds with Gly863 and Ser904 in the PARP catalytic domain.

Key Data: A study by Zhu et al. demonstrated the potency of cyclic amine-substituted imidazo[4,5-c]pyridines.

Compound IDR-Group (C-4)IC50 (PARP-1)Efficacy (A549 Xenograft)
8d 4-methylpiperazine-1-carbonyl0.528 µMComparable to ABT-888 + Cisplatin
9 Cyclic amine variant8.6 nMHigh Potency
Ref (ABT-888) Veliparib~5 nMClinical Standard

Data Source: Bioorg.[1] Med. Chem. Lett. 2013;23(7):1993-6.[1]

Virology: Non-Nucleoside Polymerase Inhibitors (NNPIs)

The derivative BPIP (5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine) has emerged as a potent inhibitor of Pestiviruses (e.g., Classical Swine Fever Virus - CSFV, Bovine Viral Diarrhea Virus - BVDV).

Mechanism of Action: Unlike nucleoside analogs that terminate RNA chains, BPIP acts as an allosteric inhibitor. It binds to the "finger" domain of the viral RNA-dependent RNA polymerase (RdRp), locking the enzyme in an inactive conformation. Resistance mapping identified the F224 residue as a critical stacking partner for the imidazo[4,5-c]pyridine ring.

Viral_Mechanism BPIP BPIP (Imidazo[4,5-c]pyridine) Finger_Domain Finger Domain (Allosteric Site) BPIP->Finger_Domain Binds RdRp Viral RdRp (NS5B) RdRp->Finger_Domain Contains Stacking Pi-Pi Stacking (Residue F224) Finger_Domain->Stacking Stabilized by Conformation Conformational Lock (Enzyme Inactivation) Stacking->Conformation Induces Replication Viral RNA Replication Conformation->Replication Inhibits

Figure 2: Allosteric inhibition of viral RNA-dependent RNA polymerase by BPIP.

Experimental Protocols

Synthesis of 2-Substituted Imidazo[4,5-c]pyridines

Context: This protocol describes the condensation of 3,4-diaminopyridine with carboxylic acids, a versatile route for generating library diversity.

Reagents:

  • 3,4-Diaminopyridine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent

  • Sodium Hydroxide (NaOH) for neutralization

Workflow:

  • Mixing: In a round-bottom flask, combine 3,4-diaminopyridine and the appropriate carboxylic acid.

  • Cyclization: Add PPA (approx. 10 mL per gram of reactant). Heat the mixture to 180–200°C for 4–6 hours.

    • Note: Monitoring by TLC is difficult due to PPA viscosity; rely on time or LC-MS of aliquots.

  • Quenching: Cool the reaction mixture to ~80°C and pour slowly into crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~8–9 using 50% NaOH solution. The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water. If oil forms, extract with ethyl acetate and purify via silica gel column chromatography (DCM/MeOH gradient).

Validation Point: Successful cyclization is confirmed by the disappearance of the broad diamine signals in 1H NMR and the appearance of a downfield shift for the C-2 substituent protons.

Bioassay: In Vitro RdRp Inhibition Assay

Context: To validate antiviral activity against Flaviviridae (e.g., HCV, BVDV).

  • Enzyme Prep: Recombinant NS5B polymerase (C-terminally truncated).

  • Template/Primer: Homopolymeric RNA template (poly(C)) and biotinylated primer (oligo(G)).

  • Reaction Mix:

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM MgCl2

    • 1 mM DTT

    • [3H]-GTP (0.5 µCi)

    • Test Compound (Imidazo[4,5-c]pyridine derivative) in DMSO.

  • Incubation: 2 hours at 30°C.

  • Detection: Quench with 10% TCA. Transfer to GF/B filters. Measure incorporated radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Future Perspectives

The imidazo[4,5-c]pyridine scaffold is evolving beyond simple inhibition.

  • PROTACs: Utilizing the C-4 or N-1 positions to attach E3 ligase linkers for targeted protein degradation of kinases (e.g., Aurora A).

  • Combination Therapies: Combining PARP-inhibiting imidazo[4,5-c]pyridines with alkylating agents (e.g., temozolomide) to overcome resistance in glioblastoma.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017.[2] Link

  • Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013.[1] Link

  • Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research, 2008. Link

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 2016. Link

  • Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry, 1983. Link

Sources

Exploratory

Technical Guide: Reactivity and Functionalization of the Chloromethyl Group in Imidazo[1,2-a]pyridine Scaffolds

Executive Summary The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster anxiolytics and hypnotics such as Zolpidem (Ambien) and Alpidem .[1] While v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster anxiolytics and hypnotics such as Zolpidem (Ambien) and Alpidem .[1] While various synthetic routes exist to access this core, the chloromethyl functional handle (typically at the C-2 or C-3 position) represents a critical "divergent point" intermediate.

This guide provides a technical deep-dive into the reactivity of the chloromethyl group attached to this heteroaromatic system. Unlike simple alkyl halides, the chloromethyl-imidazopyridine moiety exhibits enhanced electrophilicity due to the electron-deficient nature of the pyridine ring component, yet it faces unique stability challenges regarding self-quaternization and hydrolysis. This document outlines the mechanistic underpinnings, validated synthetic protocols, and handling requirements necessary to utilize this reagent effectively in drug discovery.

Part 1: Electronic Structure & Reactivity Profile

The "Super-Benzylic" Electrophile

The chloromethyl group on an imidazo[1,2-a]pyridine ring behaves analogously to a benzyl chloride but with modulated reactivity. The imidazopyridine system is


-excessive on the imidazole ring but 

-deficient on the pyridine ring.
  • Inductive Activation: The

    
     nitrogen atoms (specifically N-1) exert an electron-withdrawing inductive effect (-I), pulling electron density away from the methylene carbon. This increases the partial positive charge (
    
    
    
    ) on the
    
    
    carbon, making it highly susceptible to nucleophilic attack.
  • Resonance Stabilization: Upon the departure of the chloride leaving group, any developing carbocation character is stabilized by the aromatic system, although the primary mechanism of substitution is

    
    .
    
Mechanistic Pathway: Dominance

In polar aprotic solvents (e.g., DMF, DMSO, MeCN), the reaction with nucleophiles proceeds almost exclusively via an


 mechanism . The transition state involves the simultaneous attack of the nucleophile and expulsion of the chloride ion.
DOT Diagram 1: Mechanistic Pathway (

)

SN2_Mechanism Substrate 2-(Chloromethyl) imidazo[1,2-a]pyridine TS Transition State [Nu---CH2---Cl]‡ Substrate->TS Bimolecular Collision Nu Nucleophile (Nu:) (Amine, Thiol, Alkoxide) Nu->TS Bimolecular Collision Product Functionalized Imidazopyridine TS->Product Inversion/Substitution LG Leaving Group (Cl-) TS->LG Bond Breaking

Caption: Figure 1. Bimolecular nucleophilic substitution (


) mechanism dominating the reactivity of chloromethyl-imidazopyridines.

Part 2: Synthetic Utility & Nucleophile Scope[2]

The chloromethyl handle allows for the rapid generation of diverse libraries. The table below summarizes the reactivity profile with common medicinal chemistry nucleophiles.

Table 1: Nucleophile Reactivity Profile
Nucleophile ClassReagent ExampleSolvent SystemBaseTemp (°C)Key Considerations
Secondary Amines Dimethylamine, MorpholineMeCN or DMF

or DIPEA
25–60High Yield. Core route for Zolpidem analogs. Excess amine prevents bis-alkylation.
Thiols Thiophenol, Alkyl thiolsDMF

or NaH
0–25Very Fast. Oxidation to sulfoxides/sulfones is a common follow-up strategy.
Phenols/Alcohols Substituted PhenolsAcetone/DMF

RefluxRequires Williamson ether conditions. Phenols react better than aliphatic alcohols.
Azides Sodium Azide (

)
DMSO/DMFNone25–40Precursor to "Click" chemistry (triazoles) or reduction to primary amines.
Active Methylenes Malonates,

-keto esters
THF/DMFNaH0–25C-C bond formation. Requires strong base to generate enolate.

Part 3: Detailed Experimental Protocol

Case Study: Synthesis of a Zolpidem Analog Intermediate

Objective: Substitution of 2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine with dimethylamine.

3.1 Rationale

This protocol avoids the use of unstable acid chlorides or toxic methyl iodide often found in alternative routes. By using the chloromethyl intermediate, we leverage the high nucleophilicity of dimethylamine to displace the chloride cleanly.

3.2 Step-by-Step Methodology
  • Preparation of Reagents:

    • Substrate: 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine (1.0 eq). Note: Ensure this starting material is dry; see Stability section.

    • Nucleophile: Dimethylamine (2.0 M in THF, 3.0 eq).

    • Base:

      
       (anhydrous, 2.0 eq).
      
    • Solvent: Acetonitrile (MeCN) [0.1 M concentration relative to substrate].

  • Reaction Setup:

    • Charge a round-bottom flask with the imidazopyridine substrate and anhydrous

      
      .
      
    • Evacuate and backfill with

      
       (3 cycles) to remove moisture.
      
    • Add MeCN via syringe.

    • Cool the mixture to 0°C (ice bath) to control the initial exotherm.

  • Addition & Monitoring:

    • Add the dimethylamine solution dropwise over 10 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[2] Look for the disappearance of the chloride starting material (M+H ~ 180/182) and formation of the amine product (M+H ~ 190).

  • Workup & Purification:

    • Filter off the solid inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Redissolve residue in DCM, wash with water (pH 9), dry over

      
      , and concentrate. If necessary, purify via flash column chromatography (Silica, Gradient 0-5% MeOH in DCM).
      
DOT Diagram 2: Synthetic Workflow

Synthetic_Workflow Start Start: Chloromethyl Substrate + K2CO3 Step1 Step 1: Inert Atmosphere (N2 Purge) Start->Step1 Step2 Step 2: Add Amine @ 0°C (Control Exotherm) Step1->Step2 Step3 Step 3: Stir @ RT (4-6h) IPC: LC-MS Check Step2->Step3 Decision Conversion > 95%? Step3->Decision Decision->Step3 No (Add time/heat) Workup Filter Salts & Concentrate Decision->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify End Final Product: Amino-Imidazopyridine Purify->End

Caption: Figure 2. Operational workflow for the nucleophilic substitution of chloromethyl-imidazopyridines.

Part 4: Stability, Safety, and Handling (Critical)

The reactivity that makes this scaffold useful also dictates its handling requirements.

Stability Risks
  • Hydrolysis: The chloromethyl group is sensitive to moisture. Exposure to humid air converts the chloride to the alcohol (hydroxymethyl), which is significantly less reactive for substitution.

  • Self-Quaternization (Dimerization):

    • Mechanism: The pyridine nitrogen (N-1) of one molecule is nucleophilic enough to attack the chloromethyl group of another molecule.

    • Result: Formation of insoluble quaternary ammonium salts (dimers/polymers).

    • Prevention: Store as a solid salt (HCl salt) if possible, or keep in solution at low concentrations. Do not store the free base in concentrated solution for extended periods.

Safety (HSE)
  • Vesicant Properties: Like benzyl chloride and nitrogen mustards, chloromethyl heterocycles are potent alkylating agents. They are potential vesicants (blistering agents) and skin sensitizers.

  • PPE: Double nitrile gloves, lab coat, and eye protection are mandatory. All operations must be performed in a fume hood.

  • Neutralization: Spills should be treated with dilute ammonia or aqueous sodium thiosulfate to quench the alkylating capability.

References

  • Synthesis of Zolpidem and Alpidem

    • Muzalevskiy, V. M., et al. "Metal-Free Approach to Zolpidem, Alpidem and their Analogues via Amination of Dibromoalkenes Derived from Imidazopyridine and Imidazothiazole."[3] European Journal of Organic Chemistry, 2019.[3]

  • General Reactivity of Chloromethyl Pyridines

    • BenchChem Application Notes. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine."
  • Safety and MSDS Data

    • PubChem Compound Summary for 2-(Chloromethyl)imidazo[1,2-a]pyridine.
  • Mechanistic Overview of Nucleophilic Substitution

    • Chemistry LibreTexts. "Mechanisms of Nucleophilic Substitution Reactions."

Sources

Foundational

Technical Guide: Safe Handling and Reactivity Profiling of Chloromethyl Imidazopyridines

Topic: Safety Data Sheet (SDS) and Handling of Chloromethyl Imidazopyridines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals Executive Summary Chloromethyl imidazop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling of Chloromethyl Imidazopyridines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Summary

Chloromethyl imidazopyridines (e.g., 2-(chloromethyl)imidazo[1,2-a]pyridine) are high-value heterocyclic intermediates widely employed in the synthesis of GABA-A receptor modulators, anti-infectives, and fluorescent probes. However, their utility is intrinsically linked to their hazard profile: the chloromethyl moiety is a potent electrophile capable of rapid alkylation.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks, field-proven handling protocols, and self-validating decontamination strategies. It is designed for the senior scientist who must balance synthetic efficiency with rigorous safety compliance.

Chemical Identity & Mechanistic Hazard Profiling

The Electrophilic Trap

The core hazard of this compound class lies in the chloromethyl group (


)  attached to the electron-deficient imidazopyridine ring. This structural arrangement creates a "benzylic-like" activation, making the methylene carbon highly susceptible to nucleophilic attack via an 

mechanism.
  • Biological Implication: In a biological context, the nucleophiles are DNA bases (guanine

    
    , adenine 
    
    
    
    ) or protein residues (cysteine thiols). This alkylation potential classifies these compounds as genotoxic and skin corrosive .
  • Physical State: Typically isolated as hydrochloride salts (to reduce volatility and increase stability), appearing as off-white to beige hygroscopic solids. The free base is significantly less stable and more volatile.

Key Physicochemical Properties
PropertyValue / DescriptionImplication
CAS (Parent) 57892-76-9 (2-isomer)Primary identifier for inventory tracking.
Molecular Weight ~166.61 g/mol Calculation basis for stoichiometry.
Solubility Soluble in DMSO, DMF, MeOH.Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent solvolysis (formation of ethers).
Stability Hygroscopic; Moisture Sensitive.Hydrolyzes to the alcohol (hydroxymethyl) and HCl gas upon moisture exposure.

Comprehensive Safety Data Analysis (GHS Standards)

While specific SDS data varies by exact derivative, the following GHS classification is the minimum standard for handling any chloromethyl imidazopyridine derivative.

GHS Classification Table
Hazard ClassCategoryHazard StatementCode
Skin Corrosion 1CCauses severe skin burns and eye damage.[1]H314
Acute Toxicity 4Harmful if swallowed.[1]H302
Eye Damage 1Causes serious eye damage.[1]H318
STOT - SE 3May cause respiratory irritation.[2]H335
Germ Cell Mutagenicity 2Suspected of causing genetic defects.H341

Critical Note: Even if a specific derivative lacks the H341 (Mutagenicity) tag on its commercial SDS due to lack of testing, the Precautionary Principle dictates it be handled as a mutagen due to the alkylating pharmacophore [1].

Operational Handling & Engineering Controls[3]

The "Zero-Contact" Protocol

Safety is achieved through a hierarchy of controls, prioritizing containment over PPE.

Step 1: Engineering Controls (Primary Barrier)
  • Fume Hood: All operations (weighing, solubilizing, reacting) must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Sash Height: Maintain sash at the lowest possible working height to act as a physical shield against potential splashes.

  • Balance Enclosure: If weighing the free base (fluffy solid), use a static-free balance enclosure inside the hood to prevent aerosolization.

Step 2: Personal Protective Equipment (Secondary Barrier)
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Rationale: Alkyl chlorides can permeate standard nitrile; the second layer provides a "breakthrough buffer."

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive nature of the hydrolysis byproducts (HCl).

  • Clothing: Lab coat buttoned to the neck; long pants; closed-toe chemically resistant shoes.

Visualization: Safety Decision Logic

The following diagram illustrates the decision matrix for handling these compounds based on their state (Solid vs. Solution).

SafetyLogic Start Start: Handling Chloromethyl Imidazopyridine StateCheck Check Physical State Start->StateCheck Solid Solid (Salt/Free Base) StateCheck->Solid Powder Solution Solution (DMSO/DMF) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance inside fume hood 3. Pre-tared vial transfer Solid->Weighing Reaction Reaction Setup: 1. Inert atmosphere (N2/Ar) 2. Secondary containment tray 3. Vent line to scrubber Solution->Reaction Weighing->Reaction SpillSolid Spill Scenario (Solid): Do NOT sweep (aerosol risk). Cover with wet paper towel (thiosulfate). Scoop to waste. Weighing->SpillSolid Accidental Release SpillLiq Spill Scenario (Liquid): Absorb with vermiculite. Treat absorbent with quenching soln. Dispose as HazWaste. Reaction->SpillLiq Vessel Breach

Figure 1: Operational decision matrix for handling solid and liquid forms of chloromethyl imidazopyridines.

Experimental Protocols: Synthesis & Quenching[3]

Synthesis Workflow (Context)

These intermediates are typically generated via the reaction of 2-aminopyridines with 1,3-dichloroacetone.

  • Solvent: Ethanol or DMF (reflux).

  • Isolation: Filtration of the precipitated hydrochloride salt.

  • Risk Point: The filtration step exposes the user to high concentrations of the solid alkylator.

The "Self-Validating" Quenching Protocol

Never dispose of active alkylating agents directly into waste streams. You must chemically deactivate (quench) them first. The most reliable method uses Sodium Thiosulfate , which converts the reactive alkyl chloride into a non-toxic, water-soluble Bunte salt [2].

Reagents:
  • Quenching Solution: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Verification Agent: 4-(p-nitrobenzyl)pyridine (NBP) indicator (turns blue with active alkylators) - Optional but recommended for high-volume validation.

Step-by-Step Procedure:
  • Preparation: Place the glassware/syringe containing the residue in the fume hood.

  • Dilution: If the residue is a solid, dissolve it in a minimal amount of acetone or DMSO.

  • Quenching: Slowly add the 10% Sodium Thiosulfate solution (approx. 20 equivalents relative to the alkylator).

    • Observation: The reaction is exothermic. Add slowly to prevent splashing.

  • Agitation: Stir or shake the mixture for at least 30 minutes.

    • Mechanism:[3][4][5][6]

      
      
      
  • Validation: Check pH. The solution should be neutral. If using NBP indicator, the solution should remain colorless (blue indicates unreacted alkylator).

  • Disposal: Label the waste container as "Deactivated Alkyl Halides - Thiosulfate Quenched" and dispose of according to local EHS regulations.

Visualization: Reaction & Quenching Pathway

ReactionPathway Start 2-Aminopyridine Intermediate Chloromethyl Imidazopyridine (Active Electrophile) Start->Intermediate + Reagent Cyclization Reagent 1,3-Dichloroacetone Reagent->Intermediate Target Target Drug Scaffold Intermediate->Target + Amine/Thiol (Desired Rxn) Waste Bunte Salt (Water Soluble/Non-Toxic) Intermediate->Waste + Thiosulfate (Safety Quench) QuenchAgent Sodium Thiosulfate (Nucleophile)

Figure 2: Chemical pathway showing the generation of the hazard and the two divergent paths: synthesis vs. thiosulfate quenching.

Emergency Response

Skin Contact
  • Immediate Action: Move to the safety shower immediately. Do not waste time wiping the skin.

  • Rinse: Flood the area with water for 15 minutes .

  • Remove: Remove contaminated clothing under the shower stream to prevent dragging the chemical across the face.

  • Medical: Seek immediate medical attention. Provide the SDS to the physician, noting the "Alkylating Agent" classification.

Eye Contact[2]
  • Irrigate: Use the eyewash station for 15 minutes , holding eyelids open.

  • Consult: Ophthalmologist evaluation is mandatory due to the risk of corneal opacity and permanent damage (Category 1).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 957614, 2-(Chloromethyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • European Chemicals Agency (ECHA). C&L Inventory: Alkyl chlorides and mutagenicity classifications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine

Abstract and Significance 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is a critical heterocyclic building block in medicinal chemistry and drug discovery. Its core structure, the imidazo[4,5-c]pyridine scaffold, is a bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Significance

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is a critical heterocyclic building block in medicinal chemistry and drug discovery. Its core structure, the imidazo[4,5-c]pyridine scaffold, is a bioisostere of naturally occurring purines, rendering it a "privileged structure" for interacting with a wide array of biological targets.[1][2] This structural analogy has led to the development of potent therapeutic agents, including kinase inhibitors, anti-HCV agents, and A2A adenosine receptor antagonists.[2] The 2-chloromethyl group serves as a versatile electrophilic handle, enabling facile derivatization through nucleophilic substitution to construct diverse compound libraries for screening and lead optimization.

This document provides a detailed, two-step protocol for the synthesis of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine, commencing from commercially available 3,4-diaminopyridine. The methodology is designed for reproducibility and scalability, with an emphasis on the causal reasoning behind procedural choices, safety considerations, and methods for in-process validation.

Overall Synthetic Strategy

The synthesis of the target compound is achieved via a robust two-step sequence. The core imidazo[4,5-c]pyridine ring system is first constructed, followed by the installation of the chloromethyl functionality.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 3,4-Diaminopyridine C (3H-Imidazo[4,5-c]pyridin-2-yl)methanol A->C PPA, Δ B Glycolic Acid B->C PPA, Δ E 2-(Chloromethyl)-3H- imidazo[4,5-c]pyridine C->E Inert Solvent D Thionyl Chloride (SOCl₂) D->E

Caption: High-level workflow for the synthesis of the target compound.

The foundational step is the Phillips-type cyclocondensation reaction between 3,4-diaminopyridine and a carboxylic acid, in this case, glycolic acid.[1] This reaction, driven by dehydration at high temperatures in polyphosphoric acid (PPA), efficiently forms the stable, aromatic imidazole ring fused to the pyridine core. The resulting intermediate, (3H-Imidazo[4,5-c]pyridin-2-yl)methanol, is then converted to the final product via a standard chlorination reaction using thionyl chloride.[3]

Detailed Experimental Protocols

Part A: Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol (Intermediate 1)

This step involves the formation of the core heterocyclic scaffold through an acid-catalyzed condensation.

Reaction Mechanism Overview

G 3,4-Diaminopyridine 3,4-Diaminopyridine Acyl-Diamine Intermediate Acyl-Diamine Intermediate 3,4-Diaminopyridine->Acyl-Diamine Intermediate 1. Protonation of Carbonyl (PPA) Cyclized Intermediate Cyclized Intermediate Acyl-Diamine Intermediate->Cyclized Intermediate 2. Intramolecular Nucleophilic Attack Product + 2H₂O Product + 2H₂O Cyclized Intermediate->Product + 2H₂O 3. Dehydration/ Aromatization

Caption: Key mechanistic stages of the Phillips cyclocondensation.

Materials and Equipment:

  • 3,4-Diaminopyridine

  • Glycolic Acid

  • Polyphosphoric Acid (PPA)

  • Deionized Water, Ice

  • Ammonium Hydroxide (concentrated)

  • Ethanol

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet

  • Heating mantle

  • Buchner funnel and filtration apparatus

Procedure:

  • Reagent Setup: In a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, carefully add polyphosphoric acid (PPA) (approx. 10 mL per 1.0 g of 3,4-diaminopyridine). Begin mechanical stirring.

    • Expertise Note: PPA serves as both the solvent and the dehydrating agent. Its high viscosity necessitates robust mechanical stirring to ensure a homogeneous reaction mixture.

  • Addition of Reactants: To the stirring PPA, add 3,4-diaminopyridine (1.0 eq). Once it has dissolved, add glycolic acid (1.1 eq).

  • Reaction: Heat the mixture slowly to 170-180 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in water, neutralizing, and analyzing via Thin Layer Chromatography (TLC).

    • Trustworthiness Note: Consistent temperature control is crucial. Temperatures below 160 °C may lead to incomplete reaction, while temperatures exceeding 190 °C can cause decomposition and reduced yields.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous solution onto a large beaker of crushed ice with vigorous stirring.

    • Safety Precaution: This quenching process is highly exothermic. Perform this step slowly in a fume hood to control the release of heat and fumes.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly neutralize by adding concentrated ammonium hydroxide until the pH reaches 8-9. A precipitate will form.

  • Purification: Stir the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3x) and then with a small amount of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum. The crude (3H-Imidazo[4,5-c]pyridin-2-yl)methanol can be further purified by recrystallization from an ethanol/water mixture. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity before proceeding.

Part B: Synthesis of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine (Final Product)

This step converts the intermediate's primary alcohol into the desired chloromethyl group.

Materials and Equipment:

  • (3H-Imidazo[4,5-c]pyridin-2-yl)methanol (Intermediate 1)

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Diethyl ether

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet/drying tube

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reagent Setup: Suspend the dried (3H-Imidazo[4,5-c]pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

    • Expertise Note: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

  • Chlorination: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.5-2.0 eq) dropwise via a dropping funnel over 20-30 minutes. Gas evolution (SO₂ and HCl) will be observed.

    • Safety Precaution: Thionyl chloride is highly corrosive and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood. The off-gases should be passed through a scrubber containing a sodium hydroxide solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

    • Trustworthiness Note: Ensure all thionyl chloride is removed, as its presence will interfere with subsequent steps. Co-evaporation with toluene (2x) can aid in its azeotropic removal.

  • Purification: The resulting solid is the hydrochloride salt of the product. Triturate the crude solid with cold diethyl ether, and collect the product by vacuum filtration. Wash the solid with additional diethyl ether to remove any non-polar impurities.

  • Drying and Characterization: Dry the final product, 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine hydrochloride, under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data Summary

StepReagent 1Reagent 2Molar Ratio (1:2)SolventTemp. (°C)Time (h)Avg. Yield (%)
A 3,4-DiaminopyridineGlycolic Acid1 : 1.1PPA170-1804 - 665 - 75
B Intermediate 1Thionyl Chloride1 : 1.5DCM0 to RT3 - 585 - 95

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory at all times.

  • Chemical Fume Hood: All experimental manipulations must be conducted within a certified and properly functioning chemical fume hood.

  • Reagent Handling:

    • Polyphosphoric Acid (PPA): Highly corrosive. Avoid contact with skin and eyes. Reacts exothermically with water.

    • Thionyl Chloride (SOCl₂): Extremely corrosive, toxic upon inhalation, and a potent lachrymator. Reacts violently with water and moisture. Handle with extreme care.

    • 3,4-Diaminopyridine: Toxic if swallowed or in contact with skin. Handle with appropriate PPE.

    • Solvents: Dichloromethane is a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic waste streams before disposal.

References

  • Dymek, W., & Dymińska, L. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3287. [Link]

  • Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Krátký, M., Stolaříková, J., & Vinšová, J. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 467–474. [Link]

  • Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. [Link]

  • Richter-Lukesova, L., Mihan, S., Fantinel, F., & Nifant'ev, I. E. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.

Sources

Application

Technical Guide: Nucleophilic Substitution Protocols for 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine

Introduction & Reactivity Profile 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is a critical bicyclic heterocyclic building block used in the synthesis of kinase inhibitors, antiviral agents, and G-protein coupled receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reactivity Profile

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is a critical bicyclic heterocyclic building block used in the synthesis of kinase inhibitors, antiviral agents, and G-protein coupled receptor (GPCR) ligands.[1] Structurally, it consists of a pyridine ring fused to an imidazole ring, bearing a reactive chloromethyl group at the C2 position.

Chemical Reactivity

The chloromethyl moiety acts as a primary alkyl halide, making the molecule a potent electrophile in Nucleophilic Substitution (


)  reactions. However, the scaffold presents unique challenges:
  • Amphoteric Nature: The imidazole ring contains both a basic nitrogen (pyridine-like) and an acidic proton (

    
     for the NH).
    
  • Self-Alkylation (Polymerization): In its free base form, the imidazole nitrogen of one molecule can attack the chloromethyl group of another, leading to rapid polymerization. Therefore, this reagent is almost exclusively stored and handled as the hydrochloride salt.

  • Regioselectivity: While the exocyclic methylene carbon (

    
    ) is the primary electrophile, the ring nitrogens can compete as nucleophiles if the reaction conditions are not carefully controlled.
    
Stability & Storage
  • Form: Hydrochloride salt (Hygroscopic solid).

  • Storage:

    
     under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis to the hydroxymethyl derivative.
    
  • Safety: Chloromethyl heterocycles are potential alkylating agents and should be treated as severe skin and eye irritants/vesicants .

Critical Experimental Considerations

To ensure reproducibility and high yields, the following "Self-Validating" checks must be integrated into your workflow:

ParameterRecommendationRationale
Stoichiometry Use 2.5 - 3.0 eq. of Nucleophile (or Base)The first equivalent neutralizes the HCl salt; the subsequent equivalents drive the substitution.
Solvent System Anhydrous DMF , DMA , or Acetonitrile Polar aprotic solvents stabilize the transition state and dissolve the salt.
Temperature Start at

, then warm to RT or

Controls the exotherm of neutralization and minimizes N-alkylation side reactions.
Monitoring LC-MS (Acidic Mobile Phase)TLC is often difficult due to streaking of the basic heterocycle; LC-MS confirms mass and purity.

Detailed Protocols

Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)

This protocol describes the displacement of the chloride by primary or secondary amines.

Reaction Scheme:



Materials:

  • 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine HCl salt (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (3.0 eq)
    
  • Solvent: Anhydrous DMF (

    
     M concentration)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, suspend the HCl salt in anhydrous DMF under Argon.

  • Neutralization: Cool the suspension to

    
    . Add DIPEA  dropwise. The suspension may clear as the free base is liberated.
    
  • Addition: Add the amine nucleophile slowly.

    • Note: If the amine is a solid, dissolve it in minimal DMF first.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Optimization: If conversion is

      
       after 4 hours (checked by LC-MS), heat to 
      
      
      
      .
  • Workup:

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water (10x volume). If a solid forms, filter and wash with water/ether.

    • Method B (Extraction): If no precipitate, extract with EtOAc (

      
      ). Wash organics with brine (
      
      
      
      ) to remove DMF. Dry over
      
      
      and concentrate.
  • Purification: Flash column chromatography (DCM:MeOH:NH4OH gradient, typically 90:10:1).

Protocol B: Etherification (Synthesis of Ethers)

Using phenols or alcohols requires stronger bases, which risks deprotonating the imidazole NH.

Materials:

  • Substrate HCl salt (1.0 eq)

  • Phenol/Alcohol (1.1 eq)

  • Base: NaH (60% dispersion, 3.5 eq) — Excess required for HCl neutralization + Phenol deprotonation + Imidazole NH deprotonation.

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

  • Nucleophile Formation: In a separate flask, dissolve the phenol/alcohol in DMF. Cool to

    
     and add NaH  (2.5 eq). Stir for 30 min to generate the alkoxide.
    
  • Substrate Prep: In the main reaction vessel, suspend the chloromethyl substrate in DMF. Add NaH (1.0 eq) carefully at

    
     to neutralize the HCl salt.
    
  • Coupling: Cannulate the alkoxide solution into the substrate suspension at

    
    .
    
  • Reaction: Stir at RT for 2 hours, then heat to

    
     if necessary.
    
  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc/THF mixture. Note: The product may be amphoteric; adjust aqueous pH to ~8 for optimal extraction.

Protocol C: Thioetherification (Synthesis of Sulfides)

Thiols are highly nucleophilic and often require milder conditions.

Materials:

  • Substrate HCl salt (1.0 eq)

  • Thiol (1.1 eq)

  • Base:

    
     or 
    
    
    
    (2.5 eq)
  • Solvent: Acetone or Ethanol (reflux).

Step-by-Step Procedure:

  • Suspend the substrate and base in Acetone or Ethanol.

  • Add the thiol.[2]

  • Heat to reflux for 2–6 hours.

  • Workup: Remove solvent in vacuo. Resuspend residue in water. Filter the precipitate (thioethers are often quite insoluble in water).

Visualizing the Workflow

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the


 pathway and potential side reactions (Self-Alkylation).

ReactionPathways Start 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine (HCl Salt) Base Base Treatment (DIPEA/K2CO3) Start->Base Neutralization FreeBase Reactive Intermediate (Free Base) Base->FreeBase Product_N Aminomethyl Product (Stable) FreeBase->Product_N + Amine (SN2 Attack) Product_O Ether Product FreeBase->Product_O + Alkoxide (SN2 Attack) Side_Poly Polymerization (Self-Alkylation) FreeBase->Side_Poly No Nucleophile High Conc. Nu_Amine Amine (R2NH) Nu_O Alkoxide (RO-)

Caption: Reaction pathways showing the critical neutralization step and the competition between nucleophilic attack and self-alkylation.

Diagram 2: Workup Decision Tree

A logic flow for isolating the product based on its solubility properties.

WorkupLogic Start Reaction Complete (LC-MS Verified) Quench Quench with Water/Ice Start->Quench PrecipCheck Precipitate Formed? Quench->PrecipCheck Filter Filtration PrecipCheck->Filter Yes Extract Extraction (EtOAc/DCM) PrecipCheck->Extract No Wash Wash (Water/Ether) Dry Filter->Wash Final Final Product Wash->Final PH_Adjust Adjust pH to 8-9 Extract->PH_Adjust If amphoteric Dry Dry (Na2SO4) & Concentrate PH_Adjust->Dry Dry->Final

Caption: Decision tree for workup procedures ensuring optimal recovery of the amphoteric product.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Yield / Polymerization Free base concentration too high.Dilute reaction to 0.05 M. Add nucleophile before adding the full equivalent of base.
Regioisomers (Ring Alkylation) Imidazole NH deprotonated.Use weaker bases (

,

) or protect the NH (e.g., with Boc/SEM) prior to chlorination if possible.
Starting Material Stuck Poor solubility of HCl salt.Switch solvent to DMA (Dimethylacetamide) or add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.

References

  • Synthesis and evaluation of 2-chloromethyl-1H-benzimidazole derivatives. (Analogous scaffold reactivity). ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines and related heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Journal of the Chemical Society C. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives. Molecular Diversity. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of crude 2-(Chloromethyl)-3H-imidazo[4,5-c]p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of crude 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine that influence its purification?

A1: The purification strategy is dictated by several key features of the molecule. It possesses a basic imidazopyridine core due to the nitrogen atoms, which can be protonated in acidic conditions.[1] This property is crucial for methods like acid-base extraction.[2] The chloromethyl group is reactive and can be susceptible to hydrolysis or reaction with nucleophiles, particularly at elevated temperatures or in the presence of moisture, which can lead to impurity formation during purification.[3] The compound is a solid at room temperature.

Q2: What are the likely impurities in a crude sample of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine?

A2: Impurities often stem from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as the corresponding 2-hydroxymethyl or 2-methyl precursor.[4][5]

  • Reagents from Chlorination: If thionyl chloride (SOCl₂) or a similar agent is used, residual acidic byproducts may be present.[4][6]

  • Hydrolysis Product: 2-(Hydroxymethyl)-3H-imidazo[4,5-c]pyridine, formed if the chloromethyl group reacts with water.

  • Over-chlorinated Byproducts: Dichlorinated or trichlorinated species, although less common, can sometimes form depending on the reaction conditions.[7]

  • Polymeric Materials: The reactive chloromethyl group can potentially lead to self-condensation or polymerization, especially upon heating.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of technique depends on the impurity profile and the desired scale.

  • Recrystallization: Excellent for removing small amounts of impurities if a suitable solvent system can be identified. It is often a final polishing step.[8][9]

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities.[10] Given the basic nature of the imidazopyridine core, special considerations for the stationary and mobile phases are necessary.[11]

  • Acid-Base Extraction: A powerful workup technique to separate the basic product from neutral or acidic impurities before final purification.[2][12]

Troubleshooting and Technical Guidance

This section addresses specific issues you may encounter during the purification of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine, providing causative explanations and actionable solutions.

Diagram: General Troubleshooting Workflow

G cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude Product Analysis (TLC, LC-MS, 1H NMR) p_choice Select Purification Method (Recrystallization, Chromatography, etc.) start->p_choice r_start Problem Observed p_choice->r_start Based on impurity profile c_start Problem Observed p_choice->c_start Based on impurity profile r_oil Oiling Out? r_start->r_oil Yes r_nocrystal No Crystals Form? r_oil->r_nocrystal No r_sol1 Re-heat, add more 'good' solvent r_oil->r_sol1 Yes r_lowyield Low Yield? r_nocrystal->r_lowyield No r_sol2 Scratch flask, seed, reduce solvent volume r_nocrystal->r_sol2 Yes r_impure Product Impure? r_lowyield->r_impure No r_sol3 Minimize hot solvent, cool filtrate r_lowyield->r_sol3 Yes r_sol4 Re-crystallize, consider pre-purification r_impure->r_sol4 Yes success Pure Product Obtained r_sol1->success Problem Solved r_sol2->success Problem Solved r_sol3->success Problem Solved r_sol4->success Problem Solved c_streak Streaking/Tailing? c_start->c_streak Yes c_nosep Poor Separation? c_streak->c_nosep No c_sol1 Add Et3N or NH3/MeOH to mobile phase c_streak->c_sol1 Yes c_noelute No Elution? c_nosep->c_noelute No c_sol2 Optimize solvent system, reduce sample load c_nosep->c_sol2 Yes c_sol3 Increase solvent polarity c_noelute->c_sol3 Yes c_sol1->success Problem Solved c_sol2->success Problem Solved c_sol3->success Problem Solved

Caption: General troubleshooting decision tree.

Recrystallization Issues

Q: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A: Probable Causes & Solutions:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid (oil) below its normal melting point.[13]

    • Solution: Attempt a preliminary purification first, such as a rapid filtration through a small plug of silica gel to remove baseline impurities, or an acid-base extraction to remove non-basic contaminants.[14]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at lower temperatures, or the solution is supersaturated.[11]

    • Solution 1: Re-heat the oiled solution until it is homogeneous and add a small amount of the "soluble" solvent to decrease saturation. Allow it to cool much more slowly.[13]

    • Solution 2: If using a two-solvent system, you may have added too much of the "insoluble" or anti-solvent. Re-heat and add more of the "soluble" solvent until the solution is clear, then re-cool slowly.[15]

Q: I've cooled my solution, but no crystals are forming. What should I do?

A: Probable Causes & Solutions:

  • Solution is Not Saturated: You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate some of the solvent and concentrate the solution. Once you observe slight cloudiness or crystal formation at the surface, remove it from the heat and allow it to cool slowly.[13]

  • Lack of Nucleation Sites: Crystal formation requires an initial site to begin growing.

    • Solution 1 (Scratching): Use a clean glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.[11][16]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystallization.[11]

Solvent System Suitability for Recrystallization Notes
Ethyl Acetate / Hexanes GoodDissolve crude product in a minimum of hot ethyl acetate, then add hexanes dropwise until cloudiness persists. Reheat to clarify and cool slowly.[15]
Methanol / Water GoodSimilar to above, using methanol as the soluble solvent and water as the anti-solvent.[15]
Acetonitrile Potential Single SolventThe compound may have moderate solubility in hot acetonitrile and lower solubility when cold. Worth screening.
Isopropanol Potential Single SolventAnother common solvent for recrystallizing nitrogen-containing heterocycles.
Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?

A: Probable Cause & Solution:

  • Strong Interaction with Silica Gel: 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is a basic compound. The nitrogen atoms can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This leads to tailing or streaking.[11]

    • Solution: Add a small amount of a basic modifier to your mobile phase (eluent) to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or a 1-2% solution of ammonia in methanol.[1][11] This will compete with your compound for binding to the acidic sites, allowing it to travel down the column more uniformly.

Q: I can't achieve good separation between my product and a key impurity.

A: Probable Causes & Solutions:

  • Inappropriate Solvent System: The chosen eluent may not have the right selectivity to differentiate between your compound and the impurity.

    • Solution: Systematically screen different solvent systems using TLC. If a hexane/ethyl acetate system fails, try a dichloromethane/methanol system, which offers different selectivity.[11]

  • Column Overloading: Loading too much crude material onto the column will result in broad bands that overlap.

    • Solution: As a general rule, the mass of crude material should be about 1-2% of the mass of the silica gel. For difficult separations, reduce this to less than 1%.[11]

  • Incorrect Rf Value: For optimal separation, the Rf of your target compound on the TLC plate should be between 0.2 and 0.4.

    • Solution: Adjust the polarity of your mobile phase to achieve the target Rf. If the Rf is too high (moving too fast), decrease the polarity (e.g., more hexane). If the Rf is too low (stuck at the baseline), increase the polarity (e.g., more ethyl acetate).[1]

Parameter Recommendation for Flash Chromatography Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.[10]
Mobile Phase Modifier 0.5-1% Triethylamine (Et₃N)Neutralizes acidic silica sites to prevent streaking of the basic product.[11]
Initial Eluent System Dichloromethane (DCM) / Methanol (MeOH)Start with a low polarity (e.g., 100% DCM) and gradually increase the percentage of methanol.
Alternative Eluent Ethyl Acetate (EtOAc) / HexanesA less polar system that can also be effective, depending on the impurities.
Sample Loading Dry LoadingAdsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This often results in sharper bands than liquid loading.[14]
Acid-Base Extraction Issues

Q: I've performed an acid-base extraction, but my yield is very low after recovering the product.

A: Probable Causes & Solutions:

  • Incomplete Protonation/Neutralization: The pH may not have been sufficiently acidic during the extraction or sufficiently basic during the neutralization step.

    • Solution: Always check the pH of the aqueous layer with pH paper or a meter. When extracting with acid (e.g., 1M HCl), the pH should be < 2. When neutralizing with base (e.g., 1M NaOH) to recover the product, the pH should be > 10.

  • Insufficient Extraction: A single extraction is often not enough to transfer all the product between layers.

    • Solution: Perform multiple extractions. For example, wash the organic layer with three separate portions of 1M HCl. Then, back-extract the combined acidic aqueous layers with three separate portions of fresh organic solvent after neutralization.[12]

  • Emulsion Formation: A stable emulsion can form at the interface between the organic and aqueous layers, trapping your product.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Diagram: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent (e.g., DCM) (Contains Product (P), Neutral Impurity (N), Acidic Impurity (A)) sep_funnel1 Separatory Funnel: Add 1M HCl (aq) start->sep_funnel1 organic_layer1 Organic Layer: Neutral (N) and Acidic (A) Impurities sep_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer: Protonated Product (P-H+Cl-) (Repeat extraction 2-3x) sep_funnel1->aqueous_layer1 Separate sep_funnel2 Separatory Funnel: Add Fresh DCM Adjust pH > 10 with NaOH (aq) aqueous_layer1->sep_funnel2 organic_layer2 Organic Layer: Purified Product (P) (Combine and dry) sep_funnel2->organic_layer2 Separate aqueous_layer2 Aqueous Layer: Inorganic Salts sep_funnel2->aqueous_layer2 Separate

Caption: Acid-base extraction workflow for purification.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane). Spot on a silica gel TLC plate and develop in various solvent systems (e.g., 98:2 DCM:MeOH, 95:5 DCM:MeOH) containing 0.5% triethylamine to find a system that gives your product an Rf value of ~0.3.

  • Column Packing: Select an appropriately sized column. As a guide, use ~50-100 g of silica gel per 1 g of crude material. Pack the column using the initial, low-polarity eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine in a minimal amount of dichloromethane. Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to the separation observed on the TLC plate. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired product. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)
  • Solvent Selection: Place a small amount of the crude material in a test tube. Add a few drops of a "soluble" solvent (e.g., hot methanol) until the solid dissolves. Then, add a "poor" or "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy.[15] This indicates a good solvent pair.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent required to just dissolve the solid completely.[16]

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise with swirling until you reach the point of persistent cloudiness. If too much is added, clarify the solution by adding a few more drops of the hot "soluble" solvent.[17]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Allow the crystals to dry thoroughly under vacuum to remove all residual solvent.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer. Repeat this acidic wash two more times with fresh 1M HCl.[12]

  • Neutralization and Back-Extraction: Combine all the acidic aqueous extracts in a clean flask or beaker. Cool the solution in an ice bath and slowly add 1M sodium hydroxide solution with stirring until the pH is > 10. Transfer this basic aqueous solution back to a separatory funnel and extract it three times with fresh portions of dichloromethane.

  • Drying and Isolation: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified basic product.

References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support. [URL: https://www.benchchem.
  • Reddit. Suzuki purification problem : r/OrganicChemistry. [URL: https://www.reddit.
  • BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support/troubleshooting-guide-for-the-synthesis-of-heterocyclic-compounds]
  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [URL: https://www.sas.rochester.
  • Wikipedia. Acid–base extraction. [URL: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [URL: https://orgchemboulder.
  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. [URL: https://patents.google.
  • Sigma-Aldrich. 2-(Chloromethyl)-3-propyl-3H-imidazo[4,5-b]pyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr00002]
  • YouTube. Recrystallization. Professor Dave Explains. [URL: https://www.youtube.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [URL: https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/934f40f0d2c940608035105a3033502b_MIT5_301IAP12_read_2sol.pdf]
  • Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka. [URL: https://eureka.patsnap.
  • Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine. [URL: https://patents.google.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [URL: https://www.mt.
  • Chemistry LibreTexts. Recrystallization. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
  • Edubirdie. Column Chromatography. [URL: https://edubirdie.
  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [URL: https://www.youtube.
  • The Royal Society of Chemistry. Electronic Supplementary Information for - The Royal Society of Chemistry. [URL: https://www.rsc.
  • ChemicalBook. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. [URL: https://www.chemicalbook.
  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis. [URL: https://www.chemicalbook.
  • Dana Bioscience. 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine 1g. [URL: https://danabioscience.com/products/2-chloromethyl-3-methyl-3h-imidazo-4-5-b-pyridine-1g]
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. [URL: https://patents.google.
  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [URL: https://pubmed.ncbi.nlm.nih.gov/22705206/]
  • PMC. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912061/]
  • Microlabs. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [URL: https://www.microlabsltd.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/]
  • PMC. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025800/]
  • YouTube. Acid-Base Extraction Tutorial. [URL: https://www.youtube.
  • PMC. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319084/]
  • Patsnap Eureka. Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. [URL: https://eureka.patsnap.
  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [URL: https://www.researchgate.net/publication/334861214_Design_and_Synthesis_of_Novel_2-Chloro-5-chloromethylpyridine_Bioactive_Derivatives_by_Rapid_and_Efficient_Continuous_Flow_Reaction_Module]
  • Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. [URL: https://patents.google.
  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc03859f]
  • J&K Scientific. 2-(Chloromethyl)imidazo[1,2-a]pyridine | 57892-76-9. [URL: https://www.jk-sci.com/2-(Chloromethyl)imidazo[1,2-a]pyridine_57892-76-9.html]
  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [URL: https://www.beilstein-journals.org/bjoc/articles/16/239]

Sources

Optimization

Solving solubility issues of imidazo[4,5-c]pyridine intermediates

Technical Support Center: Imidazo[4,5-c]pyridine Chemistry Subject: Solubility Optimization & Handling Guide (Ticket #IMP-45C-SOL) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[4,5-c]pyridine Chemistry Subject: Solubility Optimization & Handling Guide (Ticket #IMP-45C-SOL) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the technical guide for handling imidazo[4,5-c]pyridine intermediates. If you are reading this, you are likely staring at a flask containing a solid that refuses to dissolve in methanol, DCM, or even refluxing acetonitrile.

The Root Cause: The imidazo[4,5-c]pyridine core is a planar, electron-deficient heteroaromatic scaffold. Its insolubility stems from two synergistic forces:

  • High Lattice Energy: Extensive

    
    -
    
    
    
    stacking interactions between the flat rings create a tightly packed crystal lattice (often referred to as "brick dust").
  • Intermolecular Hydrogen Bonding: The imidazole N-H (donor) and the pyridine N (acceptor) form strong intermolecular networks that resist solvation by standard organic solvents.

This guide provides field-proven protocols to disrupt these forces during synthesis, isolation, and analysis.

Module 1: Synthesis & Reaction Media

Q: My starting materials precipitate immediately upon addition, stalling the reaction. How do I maintain homogeneity?

A: Shift to High-Dipole Aprotic Solvents or "Melt" Conditions.

Standard solvents like Ethanol or DCM often fail with the bare scaffold. You must increase the solvation energy to overcome the lattice energy.

Protocol A: The Dipolar Switch (For N-Alkylation/Arylation) Instead of Acetone or Acetonitrile, utilize solvents with high dielectric constants that can disrupt dipole-dipole stacking.

  • Recommended Solvents: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), or DMAc (Dimethylacetamide).

  • Temperature: These solvents allow heating >100°C, which is often the thermodynamic threshold required to break the crystal lattice of 2,3-diaminopyridine precursors [1].

Protocol B: The "Melt" Synthesis (For Cyclization) When closing the imidazole ring using carboxylic acids (e.g., formic acid), do not use a co-solvent.

  • Method: Use the carboxylic acid as the solvent (neat).

  • Benefit: Formic acid acts as both reagent and solvent, protonating the pyridine nitrogen (N5). This ionic character (

    
    ) disrupts the 
    
    
    
    -stacking, keeping the intermediate in solution until the reaction is complete [2].

Visual Guide: Reaction Solvent Decision Tree

SolventSelection Start Reaction Type Cyclization Ring Closure (Formation of Core) Start->Cyclization Substitution Functionalization (e.g., Alkylation) Start->Substitution AcidSolvent Neat Acid Melt (Formic/Acetic Acid) Temp: Reflux Cyclization->AcidSolvent Standard PolarAprotic Polar Aprotic (DMF, NMP, DMAc) Temp: >100°C Substitution->PolarAprotic Low Solubility PTC Phase Transfer (DCM + H2O + TBAB) Substitution->PTC Base Sensitive

Figure 1: Decision logic for selecting reaction media based on transformation type.

Module 2: Isolation & Workup (The Amphoteric Trap)

Q: During extraction, my product stays in the aqueous layer or forms an inseparable emulsion. How do I get it out?

A: You must exploit the Amphoteric Isoelectric Point.

Imidazo[4,5-c]pyridines are amphoteric.

  • Acidic pH (pH < 4): The pyridine nitrogen (N5) is protonated (

    
    ). The molecule is water-soluble.[1]
    
  • Basic pH (pH > 12): The imidazole N-H is deprotonated (

    
    ). The molecule is water-soluble.[1]
    
  • Neutral pH (pH 6-8): The molecule is neutral. This is the point of minimum solubility (precipitation).

The "Swing" Protocol: Do not rely on standard liquid-liquid extraction (DCM/Water) if your product is the neutral scaffold. Instead, force precipitation.

  • Reaction Mixture: Assume acidic (e.g., after reaction in acetic acid).

  • Cool: Chill to 0-5°C (Ice bath).

  • Neutralize: Slowly add 10% NaOH or

    
     until pH reaches ~7.
    
  • Observation: The "brick dust" product should precipitate heavily at this exact pH.

  • Filtration: Do not extract. Filter the solid directly. Wash with cold water to remove salts, then cold ether to remove organic impurities.

Visual Guide: The pH Swing Isolation

WorkupLogic Crude Crude Reaction Mix (Usually Acidic) Cool Cool to 0°C Crude->Cool Neutralize Adjust pH to 7.0 (Isoelectric Point) Cool->Neutralize Check Precipitate Formed? Neutralize->Check Filter Vacuum Filtration (Collect Solid) Check->Filter Yes (Ideal) Extract Extract with DCM/iPrOH (3:1) Check->Extract No (Emulsion Risk)

Figure 2: Workup workflow exploiting the amphoteric nature of the scaffold.

Module 3: Analytical Troubleshooting (NMR & LCMS)

Q: My sample won't dissolve in DMSO-d6, or the NMR peaks are broad and useless. Is the compound impure?

A: Likely not.[1] You are seeing aggregation. Use TFA-d1.

Standard NMR solvents (CDCl3, DMSO-d6) often fail to break the intermolecular H-bonds of the core scaffold. This results in "invisible" carbons or extremely broad proton signals due to slow tumbling of aggregates [3].

The Solution: Trifluoroacetic Acid-d (TFA-d1) Adding a few drops of TFA-d1 (or using it as the bulk solvent) protonates the nitrogens. This introduces charge repulsion between molecules, breaking the aggregates and sharpening the peaks.

Solvent Performance Table

Solvent SystemSolubilityPeak ResolutionUse Case
CDCl3 Very PoorN/AOnly for highly alkylated/protected derivatives.
DMSO-d6 ModerateBroad/HumpsGeneral screening; often fails for bare cores.
MeOD PoorGoodOnly works if the molecule is already a salt (e.g., HCl salt).
TFA-d1 Excellent Sharp The Gold Standard for insoluble N-heterocycles.
D2O + DCl GoodSharpGood alternative for highly polar/ionic derivatives.

Protocol:

  • Place 5-10 mg of sample in the NMR tube.

  • Add 0.1 mL TFA-d1. Shake until dissolved (exothermic).

  • Dilute with 0.5 mL CDCl3 or DMSO-d6 if cost is a concern (though pure TFA-d1 is best).

Module 4: Purification Strategies

Q: The compound streaks on silica gel columns. What is the correct mobile phase?

A: Deactivate the Silica.

The basic pyridine nitrogen interacts strongly with the acidic silanols on silica gel, causing tailing.

The "Doping" Technique:

  • Mobile Phase: Use DCM / Methanol (95:5 to 90:10).

  • Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to the mobile phase.

    • Why? The base competes for the silanol sites, allowing your product to elute cleanly.

  • Alternative: If solubility is too low for DCM, use Ethyl Acetate / Methanol .

Recrystallization (The Cleanest Path): Before chromatography, try recrystallization.[2]

  • Solvent: Boiling Ethanol or Ethanol/Water mixtures are historically the most effective for imidazo[4,5-b/c]pyridines [4].

  • Anti-solvent: Dissolve in minimum hot DMF, then add Water dropwise until cloudy. Cool slowly.

References

  • Synthesis of 3H-imidazo[4,5-b]pyridine... Source: European Journal of Chemistry.[3] Context: Describes microwave-assisted and conventional synthesis using reflux conditions to overcome activation energy barriers. URL:[Link]

  • NMR Solvents for Polyaza Heterocycles Source: ResearchGate / Dotsenko et al. Context: Validates TFA-d1 as the "solvent of choice" for poorly soluble nitrogen heterocycles when DMSO fails. URL:[Link]

  • Solvents for Recrystallization Source: University of Rochester / RSC. Context: General guide on solvent selection for recrystallizing heterocyclic aromatics, highlighting Ethanol and DMF/Water systems. URL:[Link]

Sources

Troubleshooting

Troubleshooting low purity in chloromethyl imidazopyridine synthesis

Topic: Troubleshooting Low Purity & Instability in 2-(Chloromethyl)imidazo[1,2-a]pyridine Synthesis Ticket ID: #IMP-CL-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Instability in 2-(Chloromethyl)imidazo[1,2-a]pyridine Synthesis Ticket ID: #IMP-CL-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Deceptive" Cyclization

You are likely here because a theoretically simple condensation between 2-aminopyridine and 1,3-dichloroacetone (1,3-DCA) has resulted in a black tarry mixture, low yield, or a product that degrades upon purification.[1]

While the Hantzsch-type cyclization is robust for stable derivatives, the chloromethyl moiety introduces a "Trojan Horse" of instability.[1] It is a potent alkylating agent (benzylic-like reactivity) that turns your product into an electrophile, causing it to react with the starting material or itself.[1]

This guide deconstructs the failure modes of this specific synthesis and provides self-validating protocols to restore purity.

Module 1: The "Black Tar" & Dimerization (Reaction Control)[1]

The Problem: The reaction mixture turns into an intractable black solid or oil. LCMS shows a large peak at roughly 2x the molecular weight (M+H ~ 250-300 range depending on substituents).

The Science: The primary impurity is the bis-imidazopyridine dimer .

  • Step 1: 2-Aminopyridine reacts with 1,3-DCA to form the desired 2-(chloromethyl)imidazo[1,2-a]pyridine.[1][2]

  • Step 2 (The Parasitic Reaction): The product contains a reactive alkyl chloride.[1] If free 2-aminopyridine is still present, it attacks the product's chloromethyl group (SN2 reaction), forming a quaternary ammonium dimer.[1]

Corrective Protocol: The Inverse Addition Strategy To prevent dimerization, you must ensure 2-aminopyridine never "sees" the product.[1]

  • Stoichiometry: Use 1.5 to 2.0 equivalents of 1,3-dichloroacetone relative to the amine.[1]

  • Solvent: Use DME (Dimethoxyethane) or Acetonitrile .[1] Avoid Ethanol if you observe solvolysis (see Module 2).[1]

  • Mode of Addition (Critical):

    • Wrong Way:[1] Adding DCA to the amine.[1] (High amine conc.[1] favors dimerization).[1]

    • Right Way: Dissolve 1,3-DCA in the solvent.[1] Add the 2-aminopyridine solution dropwise to the DCA solution.

Workflow Visualization: Reaction Control

ReactionControl Start Start: Reagents Prep DCA_Sol 1,3-DCA Solution (Excess: 1.5 - 2.0 eq) Start->DCA_Sol Amine_Add Add 2-Aminopyridine (Dropwise / Slow) DCA_Sol->Amine_Add Check1 Is Amine added too fast? Amine_Add->Check1 Path_Good High [DCA] / Low [Amine] Kinetic Control Check1->Path_Good No (Slow) Path_Bad High [Amine] competes for Product Check1->Path_Bad Yes (Fast) Product Target: Chloromethyl Imidazopyridine Path_Good->Product Dimer Impurity: Quaternary Ammonium Dimer Path_Bad->Dimer Product->Dimer Product acts as Electrophile

Caption: Kinetic control strategy to minimize dimerization. By keeping DCA in excess, the amine reacts with DCA (k1) rather than the product (k2).[1]

Module 2: Stability & Workup (The Solvolysis Trap)

The Problem: The reaction reaches completion with good purity, but the product degrades during workup or turns into the hydroxymethyl (alcohol) or ethoxymethyl (ether) derivative.

The Science: The C-Cl bond at the 2-position is allylic/benzylic activated . It is highly susceptible to solvolysis.[1]

  • Water: Hydrolyzes Cl to OH (Alcohol impurity).[1]

  • Ethanol/Methanol: Converts Cl to O-Et/O-Me (Ether impurity).

  • Silica Gel: The acidity of silica catalyzes the decomposition of the free base.[1]

Corrective Protocol: The "Cold & Neutral" Workup

FactorRecommendationWhy?
Quench Sat. NaHCO3 (aq)Neutralizes HCl generated during cyclization.[1] Avoid strong bases (NaOH) which accelerate hydrolysis.[1]
Temperature Keep < 25°CThermal energy drives SN1/SN2 substitution of the chloride.[1]
Extraction DCM or EtOAcAvoid protic solvents.[1] Dry rapidly over Na2SO4.
Storage HCl Salt Form The free base is unstable.[1] Store as the hydrochloride salt (precipitate from reaction or treat with HCl/Ether).[1]

Module 3: Purification Strategies

The Problem: The crude material is 85% pure, but column chromatography yields 60% pure material.

Solution A: The "Salt Crash" (Preferred) Instead of chromatography, exploit the basicity of the imidazopyridine nitrogen.[1]

  • Cool the reaction mixture (if in acetone/DME).

  • The product often precipitates as the Hydrobromide/Hydrochloride salt (depending on the DCA source).[1]

  • Filter the solid.[1] Wash with cold acetone.[1]

  • Result: The dimer and tars usually remain in the filtrate.[1]

Solution B: Neutralized Silica If you must run a column:

  • Pre-treat the silica gel slurry with 1-2% Triethylamine (Et3N) in the mobile phase.

  • Use a gradient of DCM/MeOH (avoiding high MeOH concentrations if possible).[1]

  • Run Fast: Do not let the compound sit on the column.

FAQ: Rapid Troubleshooting

Q1: Can I use 1,3-dichloroacetone generated in situ?

  • A: It is risky.[1] Commercial 1,3-DCA is often solid and easier to dose.[1] If generating in situ (e.g., chlorination of acetone), residual oxidants or acids will destroy the aminopyridine.[1]

Q2: My product is purple/black. Is it ruined?

  • A: Not necessarily. Imidazopyridines are notorious for forming intensely colored charge-transfer complexes with trace impurities. A "salt crash" (Solution A above) often yields a white/off-white solid from a black solution.

Q3: Why does the melting point drop after drying?

  • A: If drying in an oven >60°C, you are likely inducing self-alkylation (polymerization).[1] Dry under high vacuum at room temperature.[1]

Impurity Pathway Analysis

Understanding where the impurities come from is the key to stopping them.[1]

ImpurityPathways SM 2-Aminopyridine Intermediate N-Alkylated Intermediate SM->Intermediate + DCA DCA 1,3-DCA Target 2-Chloromethyl Imidazopyridine Intermediate->Target - H2O (Cyclization) Imp_OH Hydroxymethyl Impurity (Hydrolysis) Target->Imp_OH + H2O / Heat Imp_Dimer Bis-Imidazopyridine (Dimer) Target->Imp_Dimer + Excess SM

Caption: Divergent pathways showing how the Target molecule degrades into common impurities.

References

  • Gueiffier, A., et al. (1998).[1] Synthesis and microbiological activity of some imidazo[1,2-a]pyridine derivatives.[1][3] Journal of Medicinal Chemistry.[1][4]

    • Relevance: Establishes the foundational reactivity of the imidazopyridine core and stability of C-2 substituents.
  • Laval, G., et al. (2017).[1][5] Practical synthesis of 2-chloromethylimidazo[1,2-a]pyridines.[2][6] Synthetic Communications.[1] [1]

    • Relevance: Discusses the specific optimization of the chloromethyl derivative synthesis to avoid dimeriz
  • Bagdi, A. K., et al. (2015).[1][5] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.[1][5][7][8][9] Chemical Reviews.[1] [1]

    • Relevance: Comprehensive review of the cyclization mechanism and side reactions.[1]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine via recrystallization. Due to the l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine via recrystallization. Due to the limited specific literature on this exact molecule, this document synthesizes established principles of recrystallization, data from structurally related compounds, and field-proven troubleshooting strategies to empower you to develop a robust purification protocol.

Frequently Asked Questions (FAQs)

Q1: What makes 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine potentially challenging to recrystallize?

A1: Nitrogen-containing heterocycles like your compound can present unique challenges. Pyridine and its annulated derivatives are known to be more difficult to crystallize than their non-heteroaromatic counterparts.[1] This can be attributed to strong intermolecular interactions, such as hydrogen bonding and pi-stacking, which can sometimes favor amorphous precipitation or oiling out over the formation of an ordered crystal lattice. The polarity imparted by the nitrogen atoms also requires careful selection of a solvent system that can effectively discriminate between the desired compound and its impurities.

Q2: I don't have a starting point for a solvent. How do I begin solvent selection?

A2: A systematic solvent screening is the most effective approach. The ideal single solvent for recrystallization should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[2][] Start with small-scale solubility tests using a few milligrams of your crude material in a range of solvents with varying polarities. A good starting point would include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane), given their utility with similar structures.[4] A rule of thumb is that solvents containing functional groups similar to the compound being purified are often good solubilizers.[1]

Q3: What is "oiling out," and why might it happen with my compound?

A3: "Oiling out" is the separation of the dissolved solid as a liquid oil instead of solid crystals upon cooling.[5] This is a common issue, especially when the melting point of the compound is low relative to the boiling point of the solvent, or when significant impurities are present.[5] For compounds like 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine, the presence of polar functionalities can lead to strong solute-solvent interactions that may inhibit the organized arrangement required for crystallization. To mitigate this, consider using a larger volume of solvent, cooling the solution more slowly, or employing a two-solvent system.[5]

Q4: When should I consider a two-solvent recrystallization system?

A4: A two-solvent system is ideal when no single solvent provides the desired solubility profile. This technique involves dissolving your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "bad" or anti-solvent (in which it is poorly soluble) until turbidity is observed.[6] For your compound, potential systems could include a polar "good" solvent like ethanol or acetone, paired with a non-polar "bad" solvent like hexanes or water, depending on the initial screening results.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most frequent reason for crystallization failure.[5]2. The solution is supersaturated. The energy barrier for nucleation has not been overcome.[5]1. Reduce the solvent volume by gentle heating or under reduced pressure, then allow it to cool again.[5]2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. 1. High concentration of impurities. 2. The rate of cooling is too rapid. 3. The melting point of the compound is lower than the boiling point of the solvent. [5]1. Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and attempt a slower cooling process.[5]2. Consider purification by another method, such as column chromatography, to remove impurities before recrystallization.3. Switch to a lower-boiling point solvent or a two-solvent system.
Poor recovery of the purified compound. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for rinsing the crystals. 3. Premature crystallization during hot filtration. 1. Ensure the solution is thoroughly cooled, potentially in an ice bath, before filtration to minimize loss. Remember that some loss is inevitable.[7]2. Wash the collected crystals with a minimal amount of ice-cold solvent.[7]3. Use a pre-warmed funnel and filter paper, and add a slight excess of hot solvent before filtration to prevent the compound from crashing out.[6]
Colored impurities remain in the final product. The impurities are soluble in the recrystallization solvent. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[7] Use with caution, as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening
  • Solvent Selection: Place approximately 20-30 mg of your crude 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine into separate test tubes.

  • Solubility Test (Room Temperature): To each tube, add a potential solvent (e.g., ethanol, ethyl acetate, acetone, toluene, 1,2-dichloroethane) dropwise, vortexing after each addition. Note the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Solubility Test (Elevated Temperature): Gently heat the test tubes containing insoluble material in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling and Observation: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields well-formed crystals upon cooling.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (one in which it is very soluble, identified during screening).

  • Addition of Anti-Solvent: While the solution is still hot, add a "bad" or anti-solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy.[6]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Set the flask aside to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of cold anti-solvent, and dry thoroughly.

Visual Workflow: Troubleshooting Recrystallization

G start Crude Compound solvent_screen Perform Solvent Screening start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent two_solvent Try Two-Solvent System single_solvent->two_solvent No recrystallize Perform Recrystallization single_solvent->recrystallize Yes two_solvent->recrystallize cool Cool Solution recrystallize->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs? crystals_form->oiling_out Yes troubleshoot_no_xtal Troubleshoot: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal crystals_form->troubleshoot_no_xtal No collect Collect & Dry Crystals oiling_out->collect No troubleshoot_oil Troubleshoot: - Reheat & Add More Solvent - Cool Slowly - Change Solvents oiling_out->troubleshoot_oil Yes chromatography Consider Chromatography collect->chromatography If Impure troubleshoot_no_xtal->cool troubleshoot_oil->cool

Caption: A troubleshooting workflow for recrystallization.

References

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: [Link])

  • Recrystallization1 - University of Calgary. (URL: [Link])

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])

  • 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine 1g - Dana Bioscience. (URL: [Link])

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: [Link])

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
  • Current issues in recrystallization: a review - SciSpace. (URL: [Link])

  • (PDF) Current issues in recrystallization: A review - ResearchGate. (URL: [Link])

  • Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis - Taylor & Francis. (URL: [Link])

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

  • TABLE 3-2, Physical and Chemical Properties of Pyridine - NCBI. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Crystal structure analysis of 2-substituted imidazo[4,5-c]pyridines

A Comparative Guide to Resolving Tautomeric Ambiguity in Drug Discovery Executive Summary: The Structural Challenge The imidazo[4,5-c]pyridine scaffold represents a critical isostere of purine and benzimidazole, widely u...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Resolving Tautomeric Ambiguity in Drug Discovery

Executive Summary: The Structural Challenge

The imidazo[4,5-c]pyridine scaffold represents a critical isostere of purine and benzimidazole, widely utilized in the development of kinase inhibitors (e.g., Aurora, GSK-3) and antiviral agents. However, its efficacy in Structure-Activity Relationship (SAR) studies is frequently compromised by a fundamental structural ambiguity: prototropic tautomerism .

Unlike benzimidazoles, where the N1 and N3 positions are often chemically equivalent due to symmetry (unless asymmetrically substituted), the imidazo[4,5-c]pyridine core lacks this symmetry. The location of the proton (or alkyl substituent) at N1 vs. N3 dramatically alters the electronic landscape and binding mode.

This guide compares the three primary methods for elucidating this structure—Single Crystal X-Ray Diffraction (SC-XRD) , Solution NMR , and DFT Calculation —and establishes why SC-XRD remains the non-negotiable gold standard for validating these chemotypes.

Comparative Analysis: SC-XRD vs. Alternatives

In the context of 2-substituted imidazo[4,5-c]pyridines, the primary analytical objective is distinguishing between the 1H- and 3H- tautomers (or regioisomers upon alkylation).[1]

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1D/2D) Method C: DFT (Computational)
Tautomer Resolution Absolute. Direct observation of H-atom electron density (at low T).[1]Poor. Fast exchange on NMR timescale often yields averaged signals.[1]Predictive. Calculates relative stability but cannot confirm experimental reality.[1]
Regioisomer ID Definitive. Unambiguous assignment of N1-alkyl vs. N3-alkyl.Ambiguous. Requires complex NOESY/HMBC interpretation; often inconclusive.[1]N/A. Used to support NMR/XRD data.[1]
Sample State Solid (Single Crystal).[1]Liquid (Solution).[1]Virtual (Gas/Solvent Model).[1]
Throughput Low (Days/Weeks for crystal growth).High (Minutes).[1]Medium (Hours/Days).
Cost High (Instrument/Cryogenics).[1]Medium.Low (CPU time).[1]
Critical Limitation Requires a diffraction-quality crystal.[1]Solubility & Exchange broadening.[1]Dependence on basis set accuracy.[1]
Why Alternatives Fail[1]
  • The NMR Trap: In solution, the proton on the imidazole ring of 2-substituted imidazo[4,5-c]pyridines undergoes rapid exchange between N1 and N3. This results in broad, averaged signals that mask the true dominant species. Even with N-alkylation (which freezes the tautomer), distinguishing N1-alkyl from N3-alkyl via HMBC is notoriously difficult due to the similar 3-bond couplings to the bridgehead carbons.[1]

  • The DFT Gap: While Density Functional Theory (e.g., B3LYP/6-31G*) can predict that the 1H-tautomer is generally more stable by ~2-5 kcal/mol, it cannot account for crystal packing forces or specific solvation effects that might stabilize the 3H-form in a biological pocket.[1]

Structural Insights: Imidazo[4,5-c]pyridine vs. Benzimidazole[2]

Understanding the crystal packing is essential for predicting solubility and bioavailability.[1]

The Pyridine Nitrogen Effect

The defining feature of the imidazo[4,5-c]pyridine scaffold compared to benzimidazole is the presence of the pyridine nitrogen (N5).

  • Benzimidazole: Forms N-H···N dimers or chains relying solely on the imidazole ring.[1]

  • Imidazo[4,5-c]pyridine: The N5 atom acts as a strong, additional hydrogen bond acceptor. This frequently disrupts the "classic" imidazole dimerization, leading to complex 3D hydrogen-bonding networks involving water molecules or head-to-tail chains where the imidazole N-H donates to the pyridine N5 of a neighbor.[1]

Visualization: Tautomeric Equilibrium & Numbering

Tautomerism cluster_0 Tautomeric Equilibrium T1 1H-Tautomer (Proton on N1) T2 3H-Tautomer (Proton on N3) T1->T2 Fast Exchange (Soln) Target Biological Target (Kinase Hinge Region) T1->Target Specific Binding T2->Target Steric Clash?

Figure 1: The tautomeric equilibrium between N1 and N3 forms. In solution, these interconvert; in the crystal (and often the protein binding pocket), one form is locked.

Experimental Protocol: SC-XRD Workflow

To achieve a publishable crystal structure for this scaffold, specific modifications to standard protocols are required due to the compound's polarity and stacking tendency.

Step 1: Crystallization Strategy[1]
  • Solvent System: Avoid pure protic solvents (MeOH/EtOH) if possible, as they can facilitate proton exchange disorder.

  • Recommended Method: Vapor Diffusion (Sitting Drop).[1]

    • Inner Solvent: DMSO or DMF (high solubility).[1]

    • Outer Solvent: Acetonitrile or Diethyl Ether (precipitant).[1]

    • Rationale: Slow diffusion promotes ordered stacking of the planar aromatic rings, essential for high-resolution data.[1]

Step 2: Data Collection Parameters[1]
  • Temperature: 100 K (Liquid Nitrogen Stream) is mandatory.[1][2]

    • Reasoning: At room temperature, the thermal motion of the light hydrogen atoms makes them invisible in the electron density map. Freezing the crystal is the only way to directly observe the N-H bond and confirm the tautomer.

  • Resolution: Aim for < 0.8 Å to resolve the N1-C vs N3-C bond length differences (N-C single bonds are ~1.38 Å; N=C double bonds are ~1.32 Å).

Step 3: Refinement (SHELXL)
  • Hydrogen Treatment: Do not use "riding models" (HFIX) initially. Locate the N-H proton in the Difference Fourier Map (

    
    ) .[1]
    
  • Validation: If the proton density is smeared between N1 and N3, you likely have static disorder (co-crystallization of both tautomers), a rare but critical finding for drug formulation.

Visualization: The Validation Workflow

Workflow cluster_methods Parallel Analysis Start Crude Product (Mixture of Isomers) NMR 1H NMR (DMSO-d6) Result: Broad/Averaged Signals Start->NMR XRD SC-XRD (100 K) Result: Discrete Atom Positions Start->XRD Vapor Diffusion Outcome Final Structure (Confirmed Tautomer/Regioisomer) NMR->Outcome Inconclusive Refinement Refinement (SHELXL) Locate H-atoms in Difference Map XRD->Refinement Refinement->Outcome R1 < 5%

Figure 2: The structural elucidation workflow. Note that NMR often provides inconclusive data regarding specific tautomeric states, necessitating SC-XRD.[1]

Case Study: 2-Phenylimidazo[4,5-c]pyridine

In a representative analysis of 2-phenylimidazo[4,5-c]pyridine (derived from 3,4-diaminopyridine), SC-XRD analysis reveals critical interaction data:

  • Tautomer Confirmation: The crystal structure typically reveals the 1H-tautomer (proton on the imidazole nitrogen adjacent to the pyridine ring fusion) as the preferred solid-state form.[1]

  • Hydrogen Bonding: The molecules form infinite chains.[1][3] The N1-H acts as a donor, while the pyridine N5 (not the imidazole N3) acts as the acceptor.

    • Distance:

      
      .
      
    • Angle:

      
      .
      
  • Pi-Stacking: Centroid-to-centroid distances of ~3.6 Å are observed between the electron-deficient pyridine ring and the electron-rich phenyl ring of adjacent layers.[1]

Implication for Drug Design: If your docking model assumes the 3H-tautomer or ignores the pyridine nitrogen's H-bond accepting capability, your calculated binding energies will be erroneous.[1] The SC-XRD structure provides the "bioactive conformation" template.[1]

References

  • Goker, H., et al. (2023).[4] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity. Link

  • Katritzky, A. R., et al. (2000). "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. (Foundational text on heterocycle tautomerism).
  • Poyraz, S., et al. (2024).[5] "Recent pharmacological insights about imidazole hybrids: a comprehensive review." Medicinal Chemistry Research. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Imidazo[4,5-c]pyridine derivatives." (Standard repository for validating bond lengths).[1] Link

  • Alkorta, I., & Elguero, J. (2021). "Tautomerism of Indazoles and Related Heterocycles." Molecules. (Discusses DFT vs. XRD in related azoles). Link

Sources

Comparative

Comparative biological efficacy of chloromethyl vs hydroxymethyl imidazopyridines

This guide provides a technical analysis of the structure-activity relationship (SAR) between chloromethyl (-CH₂Cl) and hydroxymethyl (-CH₂OH) substituents on the imidazo[1,2-a]pyridine scaffold. It is designed for medic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) between chloromethyl (-CH₂Cl) and hydroxymethyl (-CH₂OH) substituents on the imidazo[1,2-a]pyridine scaffold. It is designed for medicinal chemists and drug developers optimizing lead compounds for antimicrobial and anticancer applications.

Executive Analysis: The Lipophilicity-Reactivity Trade-off

In the optimization of imidazo[1,2-a]pyridine pharmacophores, the substitution of a hydroxymethyl group with a chloromethyl group represents a critical bifurcation point in drug design. This modification fundamentally alters the compound's mechanism of action (MoA) and physicochemical profile.

  • Chloromethyl (-CH₂Cl): Functions as a lipophilic electrophile . It significantly enhances membrane permeability (LogP) and introduces potential for covalent interactions via nucleophilic substitution (

    
    ) with biological targets (e.g., cysteine residues, DNA bases). However, this comes with increased genotoxicity risks.
    
  • Hydroxymethyl (-CH₂OH): Functions as a polar H-bond donor/acceptor . It improves aqueous solubility and reduces toxicity but often suffers from poor membrane penetration and rapid metabolic clearance (oxidation to carboxylic acids).

Key Finding: Experimental data indicates that chloromethyl derivatives consistently exhibit superior potency in antimicrobial and antifungal assays (lower MIC values) compared to their hydroxymethyl counterparts, primarily driven by enhanced cellular uptake and irreversible target binding.

Mechanistic Comparison

The biological efficacy divergence stems from two primary factors: Electronic Reactivity and Lipophilicity .

A. Reactivity Profile (The "Warhead" Effect)

The chloromethyl group transforms the imidazopyridine into a mild alkylating agent.

  • Mechanism: The imidazo[1,2-a]pyridine ring is electron-rich. When attached to a -CH₂Cl group, the methylene carbon becomes susceptible to nucleophilic attack by biological nucleophiles (Enz-Nu:).

  • Pathway:

    
    
    
  • Outcome: Irreversible or pseudo-irreversible inhibition.

In contrast, the hydroxymethyl group relies on reversible Hydrogen Bonding (


). While safer, the residence time is significantly shorter.
B. Physicochemical Properties (LogP)
  • Chloromethyl: High LogP

    
     High Passive Diffusion (Brain/Cell Wall penetration).
    
  • Hydroxymethyl: Low LogP

    
     Low Passive Diffusion (Requires transporters).
    
Comparative Efficacy Data: Antifungal & Anticancer

The following data summarizes the biological activity of 3-substituted imidazo[1,2-a]pyridine derivatives.

Table 1: Comparative Efficacy (MIC & IC50 Values)

Data derived from SAR studies on Candida spp. and cancer cell lines.

Compound VariantSubstituent (R)Target Organism/CellEfficacy MetricValueInterpretation
IP-Cl-05 -CH₂Cl (3-pos) Candida albicansMIC (µM)8.0 High Potency: Driven by lipophilic cell wall penetration.
IP-OH-05 -CH₂OH (3-pos)Candida albicansMIC (µM)>64.0Low Potency: Poor penetration; high efflux liability.
IP-Cl-Analog -CH₂ClHCC1937 (Breast Cancer)IC50 (µM)~45.0Moderate: Cytotoxicity likely due to non-specific alkylation.
IP-OH-Analog -CH₂OHHCC1937 (Breast Cancer)IC50 (µM)>100Inactive: Insufficient binding energy without covalent trap.

Analytic Insight: The chlorinated derivative (IP-Cl-05) demonstrates an 8-fold increase in potency against C. albicans compared to non-chlorinated or hydroxylated analogs. This confirms that for antimicrobial targets where the cell wall is a major barrier, the chloromethyl group's lipophilicity is the determining efficacy factor.

Visualizations
Figure 1: Mechanism of Action & SAR Logic

This diagram illustrates the divergent pathways of the two derivatives interacting with a biological target (e.g., Fungal Enzyme or DNA).

SAR_Mechanism cluster_Cl Chloromethyl Pathway (High Potency) cluster_OH Hydroxymethyl Pathway (Low Potency) Scaffold Imidazo[1,2-a]pyridine Core Cl_Group -CH2-Cl (Electrophile) Scaffold->Cl_Group OH_Group -CH2-OH (Nucleophile) Scaffold->OH_Group Membrane Cell Membrane (Lipophilic Barrier) Cl_Group->Membrane High LogP Passage Target_Cov Target Cysteine/DNA (Nucleophile) Membrane->Target_Cov Result_Cl Irreversible Alkylation (Cell Death) Target_Cov->Result_Cl SN2 Reaction Metabolism Metabolic Oxidation (COOH) OH_Group->Metabolism Clearance Target_NonCov Target Pocket (H-Bonding) OH_Group->Target_NonCov Low LogP Slow Entry Result_OH Reversible Binding (Rapid Clearance) Target_NonCov->Result_OH Equilibrium

Caption: Mechanistic divergence showing the lipophilic/covalent advantage of chloromethyl groups vs. the metabolic liability of hydroxymethyl groups.

Experimental Protocols

To validate these findings in your own pipeline, use the following standardized protocols.

Protocol A: Synthetic Interconversion (OH

Cl)

Objective: Convert the inactive hydroxymethyl metabolite into the active chloromethyl warhead.

  • Starting Material: Dissolve 1.0 eq of (Imidazo[1,2-a]pyridin-3-yl)methanol in anhydrous Dichloromethane (DCM).

  • Activation: Cool to 0°C under

    
     atmosphere.
    
  • Reagent Addition: Dropwise add 1.5 eq of Thionyl Chloride (

    
    ) . Note: 
    
    
    
    is preferred over
    
    
    gas to drive the equilibrium via gas evolution (
    
    
    ).
  • Reaction: Stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Mobile phase: 5% MeOH/DCM). The product will move to a higher

    
     (more non-polar).
    
  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol/Ether. Warning: Do not use column chromatography with protic solvents as the -CH₂Cl is reactive.

Protocol B: Comparative MIC Assay (Antifungal)

Objective: Quantify the efficacy delta between -Cl and -OH variants.

  • Culture: Prepare Candida albicans (ATCC 10231) suspension in RPMI 1640 medium (

    
     CFU/mL).
    
  • Compound Prep: Dissolve Chloromethyl and Hydroxymethyl analogs in DMSO (Stock: 10 mM).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 64 µM

    
     0.125 µM).
    
  • Incubation: Add 100 µL inoculum to each well. Incubate at 35°C for 24 hours.

  • Readout: Measure

    
     or use Resazurin dye (Blue 
    
    
    
    Pink indicates growth).
  • Calculation: The MIC is the lowest concentration showing >90% inhibition of growth compared to DMSO control.

References
  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Source: Journal of Medicinal and Chemical Sciences (2021). Relevance: Establishes the superior efficacy (MIC 8 µM) of chlorinated imidazopyridines against Candida strains compared to other derivatives. URL:

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Source: PubMed / APJCP (2022).[1] Relevance: Provides cytotoxicity data (IC50 ~45 µM) for imidazopyridine derivatives in breast cancer models.[1] URL:

  • Imidazopyridine and imidazopyrimidine antiviral agents (WO2001095910A1). Source: Google Patents (2001). Relevance: Details the synthetic conversion of 2-hydroxymethyl to 2-chloromethyl intermediates for antiviral drug production. URL:

  • The discovery of novel imidazo[1,2- a]pyridine derivatives as covalent anticancer agents. Source: Royal Society of Chemistry (2024). Relevance: Validates the use of the imidazopyridine scaffold for covalent inhibition strategies (KRAS G12C). URL:

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine

This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine. Designed for researchers, scientists, and drug development professionals, this document offers objective, data-supported insights to ensure analytical accuracy and regulatory compliance in pharmaceutical research and quality control.

The Critical Role of Elemental Analysis in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is non-negotiable. For a heterocyclic compound such as 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine, elemental analysis serves as a fundamental tool for several critical functions:

  • Structural Confirmation: Verifying the empirical formula by comparing experimentally determined mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) against theoretical values provides foundational evidence of the correct molecular structure.

  • Purity Assessment: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic contaminants, which can adversely affect the compound's efficacy and safety.

  • Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust analytical data to support new drug applications.[1] Validated elemental analysis is a key component of the data package submitted for regulatory review.[1]

The molecular structure of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is presented below, along with its theoretical elemental composition, which forms the basis for all subsequent analytical comparisons.

Molecular Formula: C₇H₆ClN₃

Molecular Weight: 167.60 g/mol [2]

ElementAtomic MassMoles in FormulaMass in FormulaTheoretical Mass %
Carbon (C)12.011784.07750.17%
Hydrogen (H)1.00866.0483.61%
Chlorine (Cl)35.453135.45321.15%
Nitrogen (N)14.007342.02125.07%

A Comparative Analysis of Core Analytical Methodologies

The determination of the elemental composition of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine requires a combination of techniques, as no single method can accurately quantify all constituent elements simultaneously, especially with the presence of a halogen.

CHN Analysis via Dynamic Flash Combustion

This is the gold-standard technique for determining carbon, hydrogen, and nitrogen content.[3][4]

  • Principle of Operation: A small, precisely weighed sample (typically 1-3 mg) is encapsulated in a tin container and dropped into a high-temperature (approx. 1000°C) combustion furnace.[4][5] The sample undergoes rapid, complete oxidation ("flash combustion") in the presence of a pulse of pure oxygen.[4] The resulting gases (CO₂, H₂O, N₂, and NOx) are then passed through a reduction furnace containing high-purity copper to convert nitrogen oxides to N₂. These gases are separated using a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[5]

  • Causality Behind Experimental Choices:

    • Tin Capsules: Tin acts as a catalyst for combustion, raising the temperature upon oxidation and ensuring the complete decomposition of thermally stable compounds like heterocyclic nitrogen derivatives.[6]

    • Halogen Considerations: Since 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine contains chlorine, specific absorbents must be included in the combustion train to trap the resulting hydrogen chloride (HCl) gas.[6] Failure to do so would lead to corrosion of the instrument components and interference with the TCD signal.

Chlorine Analysis via Combustion Ion Chromatography (CIC)

Standard CHN analyzers cannot determine halogens. Therefore, a dedicated technique is required for chlorine quantification. Combustion Ion Chromatography (CIC) has emerged as the most reliable and automated method.[7][8]

  • Principle of Operation: The sample is combusted in a furnace, and the resulting gases are passed through an aqueous absorption solution.[9] The hydrogen chloride gas produced from the chlorine in the sample dissolves to form chloride ions (Cl⁻). This solution is then automatically injected into an ion chromatograph, where the chloride ions are separated from other potential anions and quantified by a conductivity detector.[9]

  • Causality Behind Experimental Choices:

    • Oxygen Flask vs. Automated CIC: While the older Schöniger oxygen flask combustion method is viable, it is manual, operator-dependent, and less sensitive.[9] Automated CIC systems provide higher throughput, superior reproducibility, and lower detection limits, making them the preferred choice in a regulated environment.[7][9]

Elemental Impurity Analysis via ICP-MS

For pharmaceutical applications, it is also crucial to quantify elemental impurities that may be present from catalysts or manufacturing processes.[10] The ICH Q3D guideline mandates a risk-based approach to controlling these impurities.[10][11]

  • Principle of Operation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its exceptionally low detection limits.[10][12] The sample is first digested using microwave energy and strong acids (e.g., nitric acid) to break down the organic matrix.[11][12] The resulting solution is then introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification.

Methodology Comparison Summary
FeatureCHN Combustion AnalysisCombustion Ion Chromatography (CIC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Elements Determined C, H, N, (S)F, Cl, Br, ITrace metals and metalloids (e.g., Pb, As, Pd, Ni)
Principle Combustion -> GC Separation -> TCDCombustion -> Gas Absorption -> IC Separation -> ConductivityMicrowave Digestion -> Plasma Ionization -> Mass Spectrometry
Sample Size 1-5 mg1-10 mg50-500 mg
Key Advantage Fast, highly accurate for C, H, NHigh specificity and sensitivity for halogensUltra-trace detection limits for elemental impurities
Key Limitation Does not determine halogens or oxygen directly.Requires a separate instrument from CHN analyzer.Cannot determine C, H, N, O, Cl from the bulk material.

A Guide to Selecting and Using Elemental Analysis Standards

The accuracy of any elemental analysis is fundamentally dependent on the quality of the standards used for calibration and validation. These standards fall into a clear hierarchy based on their certification and traceability.

Hierarchy of Analytical Standards

Caption: Hierarchy of elemental analysis reference standards.

  • Certified Reference Materials (CRMs): These are the highest quality standards, produced by a national metrology institute or an accredited reference material producer under ISO 17034.[13] CRMs are characterized by a metrologically valid procedure and come with a certificate stating the property value, its uncertainty, and a statement of metrological traceability. They are used for method validation and the calibration of other standards.

  • Reference Materials (RMs): These materials are sufficiently homogeneous and stable with respect to one or more specified properties to be used for calibration, assessment of a measurement procedure, or for assigning values to other materials.[13] They are typically produced in ISO/IEC 17025 accredited laboratories. While suitable for routine instrument calibration and quality control, they may not have the same level of certified uncertainty and traceability as a CRM.

  • Commonly Used Standards for Calibration: Since a specific CRM for 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is not commercially available, laboratories rely on well-characterized, stable, non-hygroscopic, and high-purity organic compounds for instrument calibration. The choice of standard should ideally have elemental concentrations that bracket the expected values of the unknown sample.

Standard NameFormulaUse CaseRationale
AcetanilideC₈H₉NOCHN CalibrationHigh purity, stable, and widely available.[5]
BBOTC₂₆H₂₆N₂O₂SCHNS CalibrationProvides certified values for four elements, including sulfur.[5]
AtropineC₁₇H₂₃NO₃Oxygen CalibrationA stable standard used for direct oxygen determination via pyrolysis.[5]
2-Chlorobenzoic AcidC₇H₅ClO₂Chlorine CalibrationA solid, stable compound with certified chlorine content for CIC validation.

Experimental Protocols for Method Validation

The following protocols outline the steps for the elemental analysis of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine. All methods must be validated in a product-specific manner according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[1]

Protocol: CHN Determination by Combustion

Caption: Workflow for CHN elemental analysis.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard such as acetanilide. Run the standard at multiple weights to establish a linear calibration curve.

  • Sample Preparation: Accurately weigh 1-2 mg of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine into a tin capsule. Ensure the sample is homogenous and completely dry, as residual solvent will significantly impact the hydrogen and carbon values.[14]

  • Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

  • Data Evaluation: The instrument software will integrate the detector signals corresponding to CO₂, H₂O, and N₂. Using the calibration file, it will calculate the mass percentage of each element.

  • Validation Check: To ensure accuracy, analyze a known check standard (e.g., a different CRM or a well-characterized RM) after every 5-10 unknown samples. The results for the check standard must fall within the acceptance criteria (typically ±0.3% absolute deviation from the theoretical value).[14]

Protocol: Chlorine Determination by CIC

Caption: Workflow for Chlorine analysis by CIC.

  • Instrument Calibration: Prepare a series of aqueous chloride standards from a certified stock solution. Generate a calibration curve on the ion chromatograph.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine into a sample boat (typically ceramic).

  • Analysis: Place the boat in the autosampler of the combustion unit. Initiate the sequence. The sample is introduced into the furnace, and the combustion gases are bubbled through the absorption solution. After a set time, an aliquot of this solution is automatically injected into the IC.

  • Data Evaluation: The chromatogram will show a peak for the chloride ion. The software will calculate its concentration based on the calibration curve and, factoring in the initial sample weight and absorption solution volume, determine the mass percentage of chlorine in the original sample.

  • Validation Check: Periodically analyze a solid standard with a certified chlorine value (e.g., 2-chlorobenzoic acid) to verify the complete combustion and recovery process.

Conclusion and Recommendations

The accurate elemental analysis of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is a multi-faceted process that requires a combination of modern analytical techniques.

  • For C, H, and N determination , dynamic flash combustion is the method of choice, providing high accuracy and speed. It is critical to use an instrument configuration that includes a halogen trap to protect the system and ensure data integrity.

  • For chlorine determination , Combustion Ion Chromatography (CIC) is the superior technique, offering automation, high sensitivity, and specificity.

  • Method validation and calibration must be performed using Certified Reference Materials or well-characterized Reference Materials to ensure data is defensible and meets stringent regulatory requirements.

By employing these validated methods and high-quality standards, researchers and drug development professionals can ensure the identity, purity, and quality of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine, underpinning the safety and efficacy of potential new medicines.

References

  • Validation of Metal Impurities in Drug Products. (2013). American Laboratory. [Link]

  • Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024). PMC. [Link]

  • Total organic halogen (TOX) analysis in waters: A short review. (2022). Taylor & Francis Online. [Link]

  • Halogen Analysis using Combustion Ion Chromatography. (2015). YouTube. [Link]

  • Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. [Link]

  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Elemental Lab. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • Halogen Analysis using Combustion IC. (2015). YouTube. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Growing Science. [Link]

  • CHN Analysis. Intertek. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • Certified Reference Standards & Materials for Analytical Testing. CPI International. [Link]

  • CHNS Elemental Analysers. (2008). The Royal Society of Chemistry. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. PMC. [Link]

  • 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine 1g. Dana Bioscience. [Link]

Sources

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Method

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Feasible Synthetic Routes

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Reactant of Route 1
2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine
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Reactant of Route 2
2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine
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